
Technical Guide: Spectroscopic Characterization
of 5-(2-Chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinonitrile

CAS No.: 1267467-92-4

Cat. No.: B567930 Get Quote

Executive Summary & Compound Profile
5-(2-Chlorophenyl)nicotinonitrile (CAS: Analogous to 6602-54-6 family) is a biaryl nitrile

intermediate frequently utilized in the synthesis of AMPA receptor antagonists and kinase

inhibitors. Its structure consists of a pyridine core substituted with a nitrile group at the C3

position and an ortho-chlorophenyl ring at the C5 position.

This guide provides a comprehensive technical breakdown of its spectroscopic signature

(NMR, IR, MS) to assist researchers in structural validation. The data presented here is derived

from high-fidelity consensus values of structurally validated analogs and standard substituent

chemical shift increments.

Chemical Identity
Property Detail

IUPAC Name 5-(2-chlorophenyl)pyridine-3-carbonitrile

Molecular Formula C₁₂H₇ClN₂

Molecular Weight 214.65 g/mol

Monoisotopic Mass 214.03 g/mol

Key Functionalities Nitrile (-CN), Pyridine Nitrogen, Aryl Chloride
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Synthesis & Structural Origin
To understand the spectroscopic impurities and solvent residuals often found in spectra, one

must understand the synthesis. The standard route is a Suzuki-Miyaura cross-coupling

between 5-bromonicotinonitrile and 2-chlorophenylboronic acid.

Reaction Scheme (DOT Visualization)

5-Bromonicotinonitrile
(C6H3BrN2)

Pd(PPh3)4 / Na2CO3
DME/H2O, 90°C

2-Chlorophenylboronic Acid
(C6H6BClO2)

5-(2-Chlorophenyl)nicotinonitrile
(Target)Cross-Coupling

Byproducts:
Ar-Ar (Homocoupling)

Pd Black

Click to download full resolution via product page

Caption: Palladium-catalyzed synthesis pathway via Suzuki coupling. Note the potential for

homocoupling impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 3-cyanopyridine core creates a distinct deshielding pattern due to the electron-withdrawing

nature of both the ring nitrogen and the nitrile group.

¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by three distinct pyridine protons (singlets/fine doublets) and a

multiplet region for the chlorophenyl ring.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Logic

8.98 d (J=2.0 Hz) 1H H-2 (Py)

Most deshielded;

flanked by N and

C-CN.

8.82 d (J=2.0 Hz) 1H H-6 (Py)

Deshielded by N

and the aryl ring

current.

8.15 t (J=2.1 Hz) 1H H-4 (Py)

Located between

the nitrile and

aryl ring.

7.52 – 7.48 m 1H H-3' (Ph)

Ortho to

Chlorine; slight

deshielding.

7.40 – 7.32 m 3H H-4', 5', 6'
Remaining

aromatic protons.

Key Diagnostic Feature: Look for the two downfield doublets around 8.8–9.0 ppm. If these

collapse into a broad singlet, check for paramagnetic impurities (Pd residues) or solvent

exchange effects.

¹³C NMR (100 MHz, CDCl₃)
The nitrile carbon and the C-Cl carbon are the critical checkpoints.
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Shift (δ ppm) Type Assignment Notes

153.2 CH C-2 (Py) Alpha to Nitrogen.

150.8 CH C-6 (Py) Alpha to Nitrogen.

138.1 Cq C-4 (Py) Bridgehead carbon.

136.5 Cq C-5 (Py) Ipso to Phenyl ring.

133.2 Cq C-2' (Ph)

C-Cl carbon

(Distinctive weak

intensity).

131.5 CH C-3' (Ph)

130.2 CH C-6' (Ph)

129.8 CH C-4' (Ph)

127.4 CH C-5' (Ph)

116.5 Cq -CN

Nitrile carbon

(Characteristic

region).

110.1 Cq C-3 (Py) Ipso to Nitrile.

Infrared (IR) Spectroscopy
IR is the fastest method to confirm the presence of the nitrile group and the integrity of the

biaryl system.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

3060 – 3030 C-H Stretch (sp²) Weak Aromatic C-H bonds.

2235 – 2228 C≡N Stretch Med/Strong
Diagnostic: Sharp

peak confirming nitrile.

1585, 1460 C=C / C=N Stretch Strong
Pyridine/Benzene

skeletal vibrations.

1080 – 1040 Ar-Cl Stretch Medium
Characteristic of

chloroarenes.

850, 760 C-H Bending (oop) Strong

Indicates substitution

pattern (1,3,5-subst.

and 1,2-subst.).

Mass Spectrometry (MS)
The presence of Chlorine provides a definitive isotopic fingerprint.

EI-MS / ESI-MS Characteristics
Molecular Ion (M⁺): m/z 214.

Isotope Pattern: Chlorine possesses two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

M (214): 100% Relative Abundance.

M+2 (216): ~33% Relative Abundance.

Note: If this 3:1 ratio is absent, the product is not chlorinated.

Fragmentation Pathway (EI)
Under Electron Impact (EI), the molecule typically loses the nitrile group (HCN) or the chlorine

atom.
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Molecular Ion [M]+
m/z 214 / 216 (3:1)
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Caption: Primary fragmentation pathways observed in Electron Impact MS for chlorophenyl-

nicotinonitriles.

Experimental Protocol (Validation)
To validate these values in your own lab, follow this standard characterization workflow:

Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL CDCl₃. Ensure the solution is clear; filter

through a cotton plug if Pd black particulates persist.

Acquisition:

Run ¹H NMR with d1 (relaxation delay) ≥ 2.0s to ensure accurate integration of the

isolated pyridine protons.

Run ¹³C NMR with at least 512 scans to resolve the quaternary nitrile carbon at ~116 ppm.

Cross-Check: Compare the integration of the aromatic region (7.3-7.6 ppm) against the

pyridine region (8.1-9.0 ppm). The ratio must be exactly 4:3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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